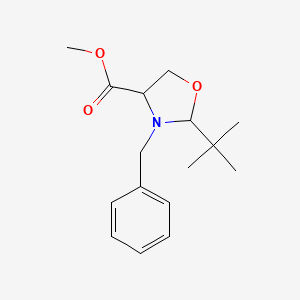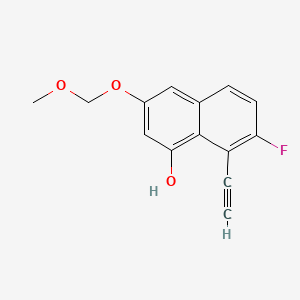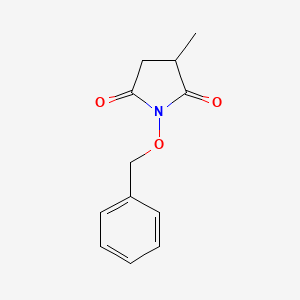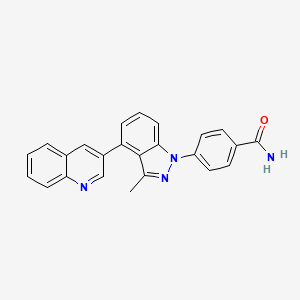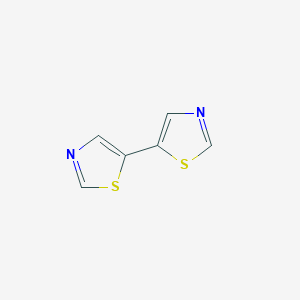
5,5'-Bithiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Bithiazole is an organic compound with the molecular formula C6H4N2S2. It consists of two thiazole rings connected at the 5-position. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. 5,5’-Bithiazole is known for its potential antibacterial, antifungal, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5,5’-Bithiazole can be synthesized through a homocoupling reaction of 5-bromothiazole using nickel as a catalyst. The reaction involves the use of liquid chromatography for purification and crystallization from an ethanol-water solution over two weeks . Another method involves cross-coupling reactions between halogenated thiazole derivatives and organometallic reagents .
Industrial Production Methods: Industrial production methods for 5,5’-Bithiazole are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, involving the use of transition-metal-catalyzed arylation or cross-coupling reactions .
Análisis De Reacciones Químicas
Types of Reactions: 5,5’-Bithiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
5,5’-Bithiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: It has potential antibacterial, antifungal, and anti-inflammatory properties.
Industry: It is used in the development of light-emitting electrochemical cells and organic photovoltaics
Mecanismo De Acción
The mechanism of action of 5,5’-Bithiazole varies depending on its application:
Antibacterial and Antifungal: It disrupts the cell membrane integrity of microorganisms.
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
- 2,2’-Bithiazole
- 4,4’-Bithiazole
- 2,5’-Bithiazole
Comparison: 5,5’-Bithiazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H4N2S2 |
|---|---|
Peso molecular |
168.2 g/mol |
Nombre IUPAC |
5-(1,3-thiazol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H4N2S2/c1-5(9-3-7-1)6-2-8-4-10-6/h1-4H |
Clave InChI |
NLNGCRLCWKKDAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=N1)C2=CN=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


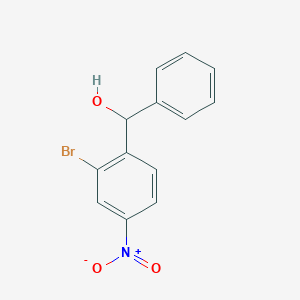
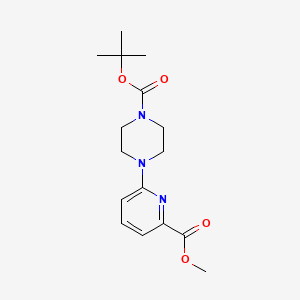
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate](/img/structure/B13893550.png)
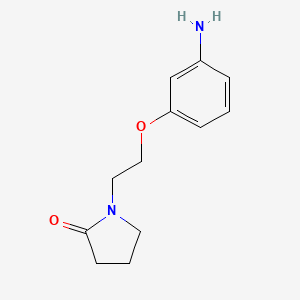
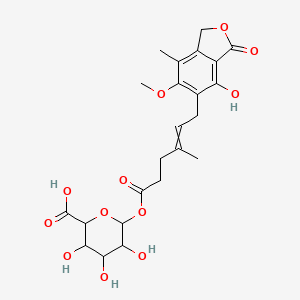
![tert-butyl N-[2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate](/img/structure/B13893567.png)
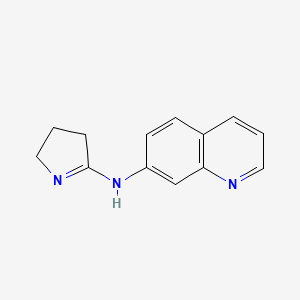
![17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13893580.png)
